molecular formula C23H20FN3O2S B10992179 2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide

2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide

Cat. No.: B10992179
M. Wt: 421.5 g/mol
InChI Key: UYAGXEJQGPRBHC-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of an indene core, a benzylidene moiety, and an imidazole ring.
  • Indene: is a bicyclic aromatic hydrocarbon with a five-membered ring fused to a six-membered ring. It exhibits interesting electronic properties and has applications in organic electronics and materials science.

  • The benzylidene group refers to a substituted benzene ring with a double bond between the carbon atoms attached to the substituent.
  • Imidazole: is a five-membered heterocyclic ring containing two nitrogen atoms. It’s found in various biologically active compounds.

  • Overall, this compound combines aromaticity, double bonds, and heterocyclic features, making it intriguing for research.
  • Preparation Methods

    • The synthesis involves two steps:

        Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:

        Formation of 2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide:

  • Chemical Reactions Analysis

    • This compound likely undergoes nucleophilic aromatic substitution (SNAr) reactions due to the presence of the benzylidene group.
    • Common reagents include thiosemicarbazide , fluorobenzaldehyde , and DMSO .
    • Major products include the benzaldehyde intermediate and the final acetamide compound.
  • Scientific Research Applications

      Medicine: Investigate its potential as an due to its aromatic and heterocyclic features.

      Chemistry: Study its reactivity in SNAr reactions and explore its coordination chemistry.

      Industry: Assess its use in organic electronics or materials science.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets.
    • Further research is needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

    • Similar compounds may include other benzylidene derivatives or indene-based molecules.
    • Highlight its uniqueness, such as the combination of benzylidene, indene, and imidazole motifs.

    Remember that further experimental studies and computational analyses are crucial to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C23H20FN3O2S

    Molecular Weight

    421.5 g/mol

    IUPAC Name

    2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(1H-imidazol-2-yl)acetamide

    InChI

    InChI=1S/C23H20FN3O2S/c1-14-19(11-15-3-6-17(7-4-15)30(2)29)18-8-5-16(24)12-21(18)20(14)13-22(28)27-23-25-9-10-26-23/h3-12H,13H2,1-2H3,(H2,25,26,27,28)/b19-11-

    InChI Key

    UYAGXEJQGPRBHC-ODLFYWEKSA-N

    Isomeric SMILES

    CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CN4

    Canonical SMILES

    CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CN4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.